molecular formula C14H20O B607983 Cipepofol CAS No. 1637741-58-2

Cipepofol

Katalognummer: B607983
CAS-Nummer: 1637741-58-2
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: BMEARIQHWSVDBS-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

HSK-3486 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Substitution von Phenolderivaten beinhalten. Der Syntheseweg beinhaltet typischerweise die Alkylierung von Phenol mit geeigneten Alkylhalogeniden unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen die Verwendung von Katalysatoren und Lösungsmitteln, um die Substitutionsreaktionen zu erleichtern .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird HSK-3486 in großvolumigen Reaktoren hergestellt, in denen die Reaktionsbedingungen auf maximale Ausbeute und Reinheit optimiert werden. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

HSK-3486 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Phenolderivate und ihre oxidierten oder reduzierten Formen .

Wissenschaftliche Forschungsanwendungen

HSK-3486 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Wirkmechanismus

HSK-3486 entfaltet seine Wirkung, indem es als positiver allosterischer Regulator und direkter Agonist von GABAA-Rezeptoren wirkt . Es erhöht den Chlorid-Ionen-Einstrom durch diese Rezeptoren, was zu einer Depression des zentralen Nervensystems und Sedierung führt . Die Verbindung hat eine einzigartige Struktur mit einem chiralen Zentrum mit einer einzigen Konfiguration R-Bezeichnung und einer terminalen Cyclopropylgruppe, die ihre pharmakologischen Eigenschaften verstärkt .

Wissenschaftliche Forschungsanwendungen

Sedation in Medical Procedures

Cipepofol has been evaluated extensively in clinical trials for its use as a sedative agent. A significant phase III multicenter randomized trial demonstrated its effectiveness in outpatient gynecological procedures.

  • Study Overview : The trial involved 135 women aged 18-65, comparing this compound (0.4 mg/kg induction, 0.2 mg/kg maintenance) with propofol (2.0 mg/kg induction, 1.0 mg/kg maintenance). Both groups achieved a 100% success rate in sedation without needing remedial anesthetics.
  • Key Findings :
    • This compound required slightly more time for successful induction and recovery compared to propofol.
    • Patients receiving this compound reported significantly lower incidences of treatment-emergent adverse events (34.4% vs. 79.5%) and injection pain (6.7% vs. 61.4%) compared to those receiving propofol .

Cardioprotection

This compound exhibits cardioprotective properties, particularly in models of myocardial infarction induced by isoproterenol.

  • Mechanism of Action : this compound acts as a positive allosteric modulator of GABA A receptors, promoting central nervous system inhibition while also activating the sirtuin1/Nrf2 pathway, which is crucial for cellular defense against oxidative stress.
  • Experimental Evidence :
    • In vitro studies showed that this compound reduced markers of myocardial injury (CK-MB, LDH) and apoptosis in cardiomyocytes exposed to isoproterenol.
    • In vivo experiments with mice demonstrated that pre-treatment with this compound significantly attenuated myocardial damage and inflammation following isoproterenol administration .

Neuroprotection

Research indicates potential neuroprotective effects of this compound, suggesting its utility beyond sedation.

  • Neuroprotective Mechanisms : Similar to propofol, this compound may provide neuroprotection through modulation of GABA A receptors, which can help mitigate neuronal injury during hypoxic or ischemic events.
  • Clinical Implications : The sedative's favorable side effect profile positions it as a candidate for use in neuroanesthesia and critical care settings where minimizing neurological damage is paramount .

Comparative Efficacy with Propofol

A comparative analysis between this compound and propofol reveals several advantages:

AspectThis compoundPropofol
Success Rate100%100%
Time to InductionLonger by ~2 secondsBaseline
Time to RecoveryLonger by ~2.3 minutesBaseline
Adverse EventsLower incidence (34.4%)Higher incidence (79.5%)
Injection PainLower incidence (6.7%)Higher incidence (61.4%)

This table summarizes key findings from clinical trials comparing the two agents, highlighting this compound's lower adverse event rates and patient satisfaction levels .

Vergleich Mit ähnlichen Verbindungen

HSK-3486 wird oft mit Propofol verglichen, einem weiteren weit verbreiteten Allgemeinanästhetikum. Während beide Verbindungen auf GABAA-Rezeptoren wirken, hat HSK-3486 mehrere Vorteile:

Ähnliche Verbindungen

Biologische Aktivität

Cipepofol, also known as Ciprofol, is a novel intravenous anesthetic that has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and implications for clinical use.

This compound primarily acts as a GABA_A receptor agonist , similar to propofol, enhancing inhibitory neurotransmission in the central nervous system. This action leads to sedation and anesthesia, making it suitable for various surgical procedures. However, this compound exhibits several distinct biological activities beyond sedation:

  • Antioxidant Properties : this compound has been shown to scavenge free radicals and reduce oxidative stress in cells. This property is particularly significant in protecting cardiomyocytes during ischemic conditions, as it activates the Sirtuin1 (Sirt1)/Nrf2 pathway, promoting cellular survival and apoptosis inhibition .
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, potentially reducing postoperative complications associated with inflammation . By influencing cytokine production and immune cell activity, it may enhance recovery in surgical patients.
  • Impact on Tumor Biology : Similar to propofol, this compound has been investigated for its effects on tumor cells. It can influence cell proliferation, invasion, and metastasis through the modulation of microRNAs and long non-coding RNAs (lncRNAs) that regulate various signaling pathways involved in cancer progression .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its clinical application. The drug is characterized by rapid distribution and elimination phases:

  • Phase I : Rapid distribution with a half-life of 2-10 minutes.
  • Phase II : Metabolic elimination from the bloodstream with a half-life of 21-56 minutes.
  • Phase III : Return from poorly perfused tissues to circulation with a half-life of 200-300 minutes .

This pharmacokinetic profile allows for quick onset and offset of action, making this compound advantageous for outpatient procedures.

Comparative Studies

Several studies have compared this compound to propofol regarding efficacy and safety:

  • A systematic review highlighted that this compound provides comparable sedation levels to propofol while exhibiting a potentially lower incidence of adverse effects such as hypotension .
  • In head-to-head trials, patients receiving this compound reported faster recovery times and less postoperative nausea compared to those receiving propofol .

Case Study 1: Cardiac Surgery

In a clinical trial involving patients undergoing cardiac surgery, this compound was administered for anesthesia induction. Results indicated improved hemodynamic stability and reduced inflammatory markers post-surgery compared to traditional anesthetics .

Case Study 2: Oncological Procedures

A study involving cancer patients demonstrated that this compound not only provided effective sedation but also showed promise in reducing tumor cell proliferation during surgical interventions. The modulation of miRNA expression was noted as a key mechanism behind this effect .

Eigenschaften

CAS-Nummer

1637741-58-2

Molekularformel

C14H20O

Molekulargewicht

204.31 g/mol

IUPAC-Name

2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol

InChI

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1

InChI-Schlüssel

BMEARIQHWSVDBS-SNVBAGLBSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O

Isomerische SMILES

C[C@H](C1CC1)C2=CC=CC(=C2O)C(C)C

Kanonische SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

HSK3486;  HSK-3486;  HSK 3486.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cipepofol
Reactant of Route 2
Cipepofol
Reactant of Route 3
Cipepofol
Reactant of Route 4
Cipepofol
Reactant of Route 5
Cipepofol
Reactant of Route 6
Cipepofol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.